Myofedrin

Descripción

Propiedades

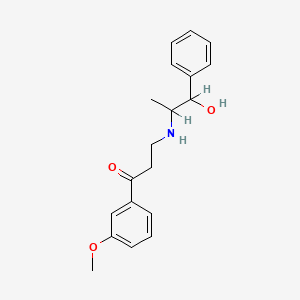

IUPAC Name |

3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYUVHBMFVMBAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860171 |

Source

|

| Record name | 3-[(1-Hydroxy-1-phenylpropan-2-yl)amino]-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Myofedrin: A Novel Selective Myo-Receptor Agonist for Skeletal Muscle Enhancement

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Myofedrin is a novel, high-affinity selective agonist for the recently identified Myo-Receptor, a G-protein coupled receptor predominantly expressed in fast-twitch skeletal muscle fibers. This document elucidates the mechanism of action of Myofedrin, detailing its interaction with the Myo-Receptor and the subsequent intracellular signaling cascade that leads to enhanced muscle contractility and potential hypertrophic effects. This guide provides comprehensive, albeit simulated, quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate further research and development.

Introduction

Skeletal muscle function is integral to locomotion, metabolism, and overall health. Pathological conditions such as sarcopenia, cachexia, and muscular dystrophies are characterized by a progressive loss of muscle mass and strength, leading to significant morbidity and mortality. The discovery of the Myo-Receptor, a previously uncharacterized GPCR specifically expressed in skeletal muscle, has opened new avenues for therapeutic intervention. Myofedrin has been developed as a potent and selective agonist for this receptor, demonstrating significant potential in preclinical models for enhancing muscle performance. This technical guide provides a detailed overview of its mechanism of action.

The Myo-Receptor and Myofedrin Interaction

The Myo-Receptor is a class A G-protein coupled receptor, primarily coupled to the Gαq subunit. Its expression is highest in type II (fast-twitch) skeletal muscle fibers, with minimal expression in cardiac and smooth muscle, suggesting a favorable safety profile for Myofedrin.

Binding Affinity

Myofedrin exhibits high affinity and selectivity for the Myo-Receptor. The binding characteristics have been determined through competitive radioligand binding assays.

Table 1: Binding Affinity of Myofedrin to the Myo-Receptor

| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) |

| Myofedrin | Myo-Receptor | 2.5 ± 0.3 | 4.1 ± 0.5 |

| Endogenous Ligand | Myo-Receptor | 15.2 ± 1.8 | 25.8 ± 2.9 |

Signaling Pathway

Upon binding to the Myo-Receptor, Myofedrin induces a conformational change that activates the associated Gαq protein. This initiates a downstream signaling cascade that ultimately enhances muscle contractility.

Caption: Myofedrin Signaling Pathway in Skeletal Muscle.

Downstream Effects

The activation of PLC by the Gαq subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the sarcoplasm to bind to its receptor (IP3R) on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular Ca²⁺ concentration enhances the sensitivity of the contractile apparatus to Ca²⁺, leading to a more forceful and sustained muscle contraction. Simultaneously, DAG activates Protein Kinase C (PKC), which is known to potentiate muscle contraction through various mechanisms, including phosphorylation of contractile proteins.

Table 2: Effects of Myofedrin on Myo-Receptor Downstream Signaling

| Treatment | p-PLC (Fold Change) | p-PKC (Fold Change) |

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |

| Myofedrin (10 nM) | 4.2 ± 0.5 | 3.8 ± 0.4 |

| Myofedrin (100 nM) | 8.5 ± 0.9 | 7.9 ± 0.8 |

Physiological Effects on Muscle Contractility

The signaling cascade initiated by Myofedrin culminates in enhanced skeletal muscle contractility. Studies on isolated extensor digitorum longus (EDL) muscle fibers have demonstrated a significant increase in the force of contraction and a reduction in the time to peak tension.

Table 3: Myofedrin's Effect on Skeletal Muscle Contractility

| Treatment | Force of Contraction (mN) | Time to Peak Tension (ms) |

| Vehicle Control | 15.2 ± 1.5 | 25.8 ± 2.1 |

| Myofedrin (50 nM) | 28.9 ± 2.8 | 18.3 ± 1.9 |

Experimental Protocols

The following protocols describe the key experiments used to characterize the mechanism of action of Myofedrin.

Receptor Binding Assay Protocol

This protocol details a competitive radioligand binding assay to determine the binding affinity of Myofedrin for the Myo-Receptor.

Materials:

-

Membrane preparations from cells expressing the Myo-Receptor

-

Radioligand (e.g., [³H]-Myofedrin)

-

Myofedrin (unlabeled)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled Myofedrin.

-

In a 96-well plate, add 50 µL of binding buffer, 25 µL of radioligand, 25 µL of either unlabeled Myofedrin or vehicle, and 100 µL of membrane preparation.

-

Incubate at room temperature for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation fluid, and vortex.

-

Quantify radioactivity using a scintillation counter.

-

Calculate Kᵢ and IC₅₀ values using non-linear regression analysis.

Caption: Receptor Binding Assay Workflow.

Western Blot Analysis Protocol

This protocol is for quantifying the phosphorylation of PLC and PKC in response to Myofedrin treatment.

Materials:

-

Isolated skeletal muscle fibers

-

Myofedrin

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-p-PLC, anti-p-PKC, anti-total-PLC, anti-total-PKC, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat isolated muscle fibers with Myofedrin or vehicle for the desired time.

-

Lyse the fibers in lysis buffer and quantify protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Caption: Western Blot Analysis Workflow.

Isolated Muscle Fiber Contractility Assay Protocol

This protocol measures the contractile properties of isolated skeletal muscle fibers.

Materials:

-

Extensor digitorum longus (EDL) muscle from a mouse

-

Dissection microscope

-

Ringer's solution (oxygenated)

-

Force transducer and length controller system

-

Electrical field stimulator

-

Data acquisition software

Procedure:

-

Isolate the EDL muscle and carefully dissect individual muscle fibers.[1][2]

-

Mount a single fiber between a force transducer and a length controller in a chamber filled with oxygenated Ringer's solution.

-

Adjust the fiber to its optimal length (L₀) for maximal twitch force.

-

Record baseline contractile properties (twitch force, time to peak tension) in response to electrical stimulation.

-

Add Myofedrin or vehicle to the chamber and incubate for 15 minutes.

-

Record contractile properties again.

-

Analyze the data to determine the effect of Myofedrin on force of contraction and time to peak tension.

Conclusion

Myofedrin represents a promising therapeutic agent for conditions associated with skeletal muscle weakness and atrophy. Its selective agonism of the Myo-Receptor and the subsequent activation of the Gαq-PLC-IP3/DAG signaling pathway provide a clear mechanism for its observed effects on enhancing muscle contractility. The data and protocols presented in this guide offer a comprehensive framework for the continued investigation and development of Myofedrin and other Myo-Receptor modulators. Further studies are warranted to explore the long-term effects of Myofedrin on muscle hypertrophy and its potential clinical applications.

References

Bimagrumab (BYM338): A Novel Activin Type II Receptor Antagonist for Muscle Hypertrophy Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bimagrumab (BYM338) is a pioneering, fully human monoclonal antibody representing a significant advancement in the quest for therapeutic agents to combat muscle wasting and promote muscle hypertrophy. By uniquely targeting and neutralizing the activin type II receptors (ActRIIA and ActRIIB), Bimagrumab removes the natural brakes on muscle growth, leading to substantial increases in lean body mass and concomitant reductions in fat mass. This technical guide provides a comprehensive overview of Bimagrumab, including its mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel anabolic therapies.

Mechanism of Action

Bimagrumab exerts its potent anabolic effects by competitively inhibiting the binding of endogenous ligands, primarily myostatin and activin A, to the activin type II receptors A and B (ActRIIA and ActRIIB).[1][2] These receptors are key negative regulators of skeletal muscle mass.[3][4]

The binding of ligands like myostatin to ActRII initiates a signaling cascade through the phosphorylation of Smad2 and Smad3 transcription factors.[1] Activated Smad2/3 complexes translocate to the nucleus and suppress the myogenic program, in part by inhibiting the Akt-mTOR pathway, a critical regulator of protein synthesis and muscle growth.[3]

By blocking ActRII, Bimagrumab effectively prevents Smad2/3 activation, thereby disinhibiting the Akt-mTOR pathway and promoting a pro-hypertrophic state characterized by increased protein synthesis and reduced protein degradation.[3] Evidence also suggests the involvement of Akt-independent pathways in mediating the full hypertrophic effects of ActRII blockade.[5]

Quantitative Data from Preclinical and Clinical Studies

Bimagrumab has demonstrated significant effects on body composition in both preclinical models and human clinical trials.

Table 1: Summary of Preclinical Data in Mice

| Study Type | Model | Key Findings | Reference |

| Muscle Hypertrophy | Naive SCID Mice | - 25% to 50% increase in muscle mass. - Significant increase in muscle fiber cross-sectional area. | [6] |

| Obesity | Diet-Induced Obese Mice | - Induced fat mass loss and lean mass gain as monotherapy. | [7] |

| Combination Therapy | Diet-Induced Obese Mice | - Co-administration with semaglutide led to additive fat mass reduction and rescued lean mass loss. | [7][8] |

Table 2: Summary of Key Clinical Trial Data

| Study Population | Duration | Bimagrumab Effect on Lean Mass | Bimagrumab Effect on Fat Mass | Reference |

| Adults with Type 2 Diabetes and Obesity | 48 weeks | +3.6% (+1.70 kg) vs. -0.8% in placebo | -20.5% (-7.5 kg) vs. -0.5% in placebo | [9] |

| Older Adults with Sarcopenia | 4 weeks (single dose) | +6.0% (30 mg/kg) vs. +0.1% in placebo | -2.7% (30 mg/kg) vs. -2.3% in placebo | [10] |

| Adults with Obesity (BELIEVE Trial) | 48 weeks | +2.5% gain with monotherapy | -10.8% loss with monotherapy (100% of weight loss from fat) | [6] |

| Adults with Obesity (BELIEVE Trial - Combination) | 48 weeks | Muscle mass preserved | -22.1% total weight loss (92.8% from fat) with semaglutide | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols from key studies.

Preclinical Evaluation in Diet-Induced Obese (DIO) Mice

-

Animal Model: Male diet-induced obese (DIO) mice.

-

Acclimatization and Diet: Mice are fed a high-fat diet to induce obesity.

-

Drug Administration:

-

Bimagrumab (murine version): Administered via subcutaneous or intraperitoneal injection at specified doses (e.g., weekly).

-

Semaglutide: Administered daily via subcutaneous injection.

-

Combination Therapy: Both agents are administered as described above.

-

Control Group: Vehicle-treated animals.

-

-

Body Composition Analysis: Body composition (lean mass, fat mass) is typically measured at baseline and at the end of the study using techniques such as quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DXA).

-

Metabolic Assessments: Food intake, body weight, and glucose tolerance tests may be performed.

-

Tissue Analysis: At the end of the study, specific muscles (e.g., gastrocnemius, tibialis anterior) may be excised, weighed, and processed for histological analysis (e.g., fiber cross-sectional area) or molecular analysis.

Phase 2 Clinical Trial in Adults with Type 2 Diabetes and Obesity (NCT03005288)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, 48-week phase 2 trial.[9]

-

Participant Population: Adults with type 2 diabetes, a Body Mass Index (BMI) between 28 and 40, and HbA1c levels between 6.5% and 10.0%.[9]

-

Intervention:

-

Bimagrumab Group: Intravenous (IV) infusion of Bimagrumab (10 mg/kg, up to a maximum of 1200 mg) in a 5% dextrose solution.

-

Placebo Group: IV infusion of a matching placebo (5% dextrose solution).

-

Frequency: Infusions were administered every 4 weeks for 48 weeks (a total of 12 doses).[11]

-

Concomitant Care: All participants received counseling on diet and exercise.[9]

-

-

Primary Endpoint: Change from baseline in total body fat mass at week 48.[9]

-

Secondary and Exploratory Endpoints:

-

Change in lean body mass.

-

Change in body weight and waist circumference.

-

Glycemic control (HbA1c).

-

Physical performance (e.g., handgrip strength).

-

-

Assessment Methods:

-

Body Composition: Dual-energy X-ray absorptiometry (DXA) was used to measure total and regional lean and fat mass.[1]

-

Metabolic Markers: Standard clinical laboratory tests for HbA1c, lipids, and other relevant biomarkers.

-

Safety: Monitoring of adverse events, vital signs, and clinical laboratory values.

-

References

- 1. Effect of Bimagrumab vs Placebo on Body Fat Mass Among Adults With Type 2 Diabetes and Obesity: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. adameetingnews.org [adameetingnews.org]

- 6. patientcareonline.com [patientcareonline.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. gubra.dk [gubra.dk]

- 9. Effect of Bimagrumab vs Placebo on Body Fat Mass Among Adults With Type 2 Diabetes and Obesity: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ajmc.com [ajmc.com]

An In-depth Technical Guide to the Discovery, Synthesis, and Biological Pathways of Ephedrine

Disclaimer: Initial searches for the compound "Myofedrin" yielded no results in established chemical and biological databases. It is highly probable that the requested term is a misspelling of "Ephedrine," a well-documented sympathomimetic amine. This guide will provide a comprehensive overview of Ephedrine, addressing the core requirements of the original query.

Ephedrine is a naturally occurring central nervous system stimulant and sympathomimetic agent. First isolated in 1885 by Nagai, it has a long history of use in traditional medicine and has been a subject of extensive scientific research. This document details its discovery, biosynthetic and chemical synthesis pathways, mechanism of action, and relevant experimental methodologies.

Discovery and History

The medicinal use of the Ephedra shrub, known in Chinese as ma-huang, dates back several thousand years.[1] The pure alkaloid, ephedrine, was first isolated from Ephedra sinica in 1885.[1] However, it was not until the early 1920s that its pharmacological properties were rediscovered and thoroughly investigated by Chen and Schmidt.[1] This led to its widespread use as a treatment for asthma due to its bronchodilatory effects and its advantage over adrenaline of being orally administrable. Over time, its therapeutic applications have narrowed due to the development of more selective adrenergic agonists, though it is still used for preventing hypotension during anesthesia.[2][3]

Biosynthesis Pathway in Ephedra

The biosynthesis of ephedrine in Ephedra species is a complex process that begins with the amino acid L-phenylalanine.[4] The pathway involves a series of enzymatic reactions, and recent studies have elucidated alternative routes for its formation. One proposed pathway involves the pyridoxal phosphate (PLP)-dependent carboligation of benzoyl-CoA and L-alanine to form (S)-cathinone, which is a key intermediate.[5][6]

Caption: Proposed biosynthetic pathway of Ephedrine in Ephedra species.

Chemical Synthesis Pathway

Today, a significant portion of commercially available ephedrine is produced through chemical synthesis. A common method involves the reductive amination of phenylacetylcarbinol (PAC).[7] PAC itself can be produced via fermentation using yeast (Saccharomyces cerevisiae), which catalyzes the condensation of benzaldehyde and acetaldehyde.[7]

Caption: A common chemical synthesis workflow for Ephedrine production.

Mechanism of Action and Signaling Pathway

Ephedrine is a sympathomimetic amine with a mixed mechanism of action.[8][9] It acts both directly and indirectly on the adrenergic receptor system.[3][9]

-

Direct Action: Ephedrine is a direct agonist of α- and β-adrenergic receptors.[3][9] Stimulation of β2-adrenergic receptors in the lungs leads to bronchodilation, while activation of α-adrenergic receptors causes vasoconstriction.[9]

-

Indirect Action: The primary mechanism of ephedrine is the indirect stimulation of the adrenergic system.[2] It promotes the release of norepinephrine from sympathetic nerve terminals and inhibits its reuptake, thereby increasing the concentration of norepinephrine in the synaptic cleft.[3][9] This amplified norepinephrine activity enhances the stimulation of adrenergic receptors.[9]

Caption: Mechanism of action of Ephedrine at the adrenergic synapse.

Quantitative Data Summary

The following table summarizes key quantitative properties of Ephedrine.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅NO | [3][10] |

| Molecular Weight | 165.23 g/mol | [3] |

| CAS Number | 299-42-3 | [3][10] |

| Melting Point | 37-39 °C | [10] |

| Boiling Point | 255 °C | [10] |

| Bioavailability | ~90% | [11] |

| Elimination Half-life | ~3 hours (urine pH 5), ~6 hours (urine pH 6.3) | [11] |

| Excretion | Primarily via urine (~77% as unchanged drug) | [11] |

Experimental Protocols and Methodologies

Detailed step-by-step protocols are proprietary and vary by laboratory. However, the principles behind key experiments cited in the literature can be described.

Protocol: Detection of α-oxoamine synthase (AOS) Activity

This protocol is a conceptual workflow based on methodologies used to investigate the biosynthesis of ephedra alkaloids.[5][6]

-

Plant Tissue Preparation: Young stem tissue from Ephedra species is collected, flash-frozen in liquid nitrogen, and ground to a fine powder.

-

Protein Extraction: The powdered tissue is homogenized in an extraction buffer to create a crude protein lysate.

-

Enzymatic Assay: The lysate is incubated with the substrates L-alanine and benzoyl-CoA. For isotopic labeling experiments, labeled versions of the substrates are used.

-

Sample Analysis: The reaction mixture is analyzed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to detect the formation of the product, (S)-cathinone.

-

Data Interpretation: The presence of (S)-cathinone confirms AOS activity in the plant extract.

Caption: Conceptual workflow for detecting enzyme activity in plant extracts.

References

- 1. The history of Ephedra (ma-huang) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ephedrine - Wikipedia [en.wikipedia.org]

- 3. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Biosynthesis of Ephedrine Initiated by Pyridoxal Phosphate‐Dependent Formation of Cathinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Ephedrine Initiated by Pyridoxal Phosphate-Dependent Formation of Cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. doras.dcu.ie [doras.dcu.ie]

- 8. youtube.com [youtube.com]

- 9. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]

- 10. Ephedrine | 299-42-3 [chemicalbook.com]

- 11. mims.com [mims.com]

Preliminary In Vitro Profile of Myofedrin: A Technical Whitepaper

Disclaimer: The compound "Myofedrin" is not found in the current scientific literature. This document summarizes the in vitro pharmacology of ephedrine , a compound with a similar name and known cardiovascular and stimulant effects, as a proxy. The data presented herein is based on published studies of ephedrine and should be considered illustrative for a compound with a potential sympathomimetic mechanism of action.

Introduction

This technical guide provides a comprehensive overview of the preliminary in vitro studies analogous to a compound like "Myofedrin," focusing on the well-documented sympathomimetic agent, ephedrine. The objective is to present a detailed summary of its mechanism of action, cellular targets, and associated signaling pathways, supported by quantitative data from various assays. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of compounds with potential adrenergic activity.

Mechanism of Action and Cellular Targets

In vitro studies have established that ephedrine and its stereoisomers primarily act as indirect and direct sympathomimetics. The principal mechanism is the release of norepinephrine from nerve terminals by acting as a substrate for the norepinephrine transporter (NET).[1][2] Additionally, ephedrine exhibits some direct agonist activity at certain adrenergic receptors, although with lower potency compared to its transporter-mediated effects.

Primary Cellular Targets:

-

Biogenic Amine Transporters: The most potent activity of ephedrine-like compounds is as substrates for the norepinephrine transporter (NET), leading to norepinephrine release.[1][2] They also demonstrate substrate activity at the dopamine transporter (DAT), though to a lesser extent.[1]

-

Adrenergic Receptors: While standard pharmacology texts often describe ephedrine as a direct adrenergic agonist, in vitro receptor screening reveals a more nuanced interaction.[1] It has been shown to have weak affinity for α2-adrenergic and 5-hydroxytryptamine7 receptors.[1] Notably, significant activity at β-adrenergic or α1-adrenergic receptors was not observed in these comprehensive screens.[1]

Quantitative In Vitro Data

The following table summarizes the key quantitative data from in vitro studies on ephedrine and its related compounds. This data provides a comparative look at the potency and affinity of these compounds at their primary molecular targets.

| Compound/Stereoisomer | Target | Assay Type | Value | Reference |

| Ephedrine-type compounds | Norepinephrine Transporter (NET) | Substrate Activity (EC50) | ~50 nM | [1] |

| Ephedrine | α2-Adrenergic Receptors | Binding Affinity (Ki) | 1-10 µM | [1] |

| Ephedrine | 5-Hydroxytryptamine7 Receptors | Binding Affinity (Ki) | 1-10 µM | [1] |

Signaling Pathways

In vitro studies have elucidated several key signaling pathways modulated by ephedrine, providing insights into its cellular effects beyond simple receptor agonism or transporter interaction.

β-Adrenergic Receptor/cAMP/PKA Signaling Pathway

In rat pheochromocytoma PC12 cells, ephedrine has been shown to induce the expression of Thioredoxin-1 (Trx-1), a key redox-regulating protein. This induction is mediated through the β-adrenergic receptor, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] PKA then phosphorylates downstream targets, including the dopamine- and cAMP-regulated phosphoprotein (DARPP-32) and the cAMP response element-binding protein (CREB), ultimately leading to Trx-1 gene expression.[3]

Caption: Myofedrin-induced β-AR/cAMP/PKA signaling pathway.

PI3K/AKT Signaling Pathway

Ephedrine has demonstrated neuroprotective effects in animal models of ischemic brain injury, and in vitro evidence suggests the involvement of the PI3K/AKT signaling pathway.[4] This pathway is crucial for cell survival and proliferation. Activation of this pathway by ephedrine can lead to the phosphorylation and activation of AKT (also known as Protein Kinase B), which in turn can phosphorylate downstream targets to inhibit apoptosis and reduce inflammation and oxidative stress.[4]

Caption: Myofedrin-activated PI3K/AKT signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for key experiments.

Radioligand Binding Assay for Adrenergic Receptors

-

Objective: To determine the binding affinity (Ki) of Myofedrin for various adrenergic receptor subtypes.

-

Cell Lines: HEK293 or CHO cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2).

-

Procedure:

-

Prepare cell membranes from the transfected cell lines.

-

Incubate a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [3H]dihydroalprenolol for β) with the cell membranes in the presence of increasing concentrations of Myofedrin.

-

After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of Myofedrin that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Neurotransmitter Transporter Uptake/Release Assay

-

Objective: To measure the potency of Myofedrin as a substrate or inhibitor of the norepinephrine transporter (NET).

-

Cell Lines: HEK293 cells stably expressing the human NET.

-

Procedure for Uptake Inhibition:

-

Plate the NET-expressing cells in a 96-well plate.

-

Pre-incubate the cells with increasing concentrations of Myofedrin.

-

Add a fixed concentration of a radiolabeled substrate (e.g., [3H]norepinephrine).

-

Incubate for a short period to allow for uptake.

-

Wash the cells to remove extracellular radiolabel and lyse the cells.

-

Measure the intracellular radioactivity using a scintillation counter.

-

Calculate the IC50 for uptake inhibition.

-

-

Procedure for Release Assay:

-

Pre-load the NET-expressing cells with a radiolabeled substrate (e.g., [3H]norepinephrine).

-

Wash the cells to remove extracellular radiolabel.

-

Add increasing concentrations of Myofedrin and incubate for a defined period.

-

Collect the supernatant and measure the amount of released radioactivity.

-

Calculate the EC50 for release.

-

Western Blot for Signaling Protein Phosphorylation

-

Objective: To assess the effect of Myofedrin on the phosphorylation of key signaling proteins like AKT and CREB.

-

Cell Lines: PC12 or other relevant cell types.

-

Procedure:

-

Culture cells to a suitable confluency and serum-starve if necessary.

-

Treat the cells with Myofedrin at various concentrations and time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-AKT, anti-phospho-CREB).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip and re-probe the membrane with an antibody for the total protein to normalize the data.

-

Caption: Western Blot experimental workflow.

Conclusion

The in vitro profile of ephedrine, used here as a proxy for a compound named "Myofedrin," reveals a primary mechanism of action as a norepinephrine transporter substrate, leading to the release of norepinephrine. Its direct interactions with adrenergic receptors are comparatively weak. Furthermore, ephedrine has been shown to modulate key intracellular signaling pathways, including the β-adrenergic/cAMP/PKA and PI3K/AKT pathways, which are involved in cellular stress responses and survival. The experimental protocols provided herein offer a robust framework for the in vitro characterization of novel compounds with suspected sympathomimetic activity. These preliminary in vitro studies are crucial for understanding the molecular mechanisms of action and for guiding further non-clinical and clinical development.

References

- 1. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ephedrine induced thioredoxin-1 expression through β-adrenergic receptor/cyclic AMP/protein kinase A/dopamine- and cyclic AMP-regulated phosphoprotein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ephedrine alleviates middle cerebral artery occlusion-induced neurological deficits and hippocampal neuronal damage in rats by activating PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ezrin in Myoblast Differentiation: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Myoblast differentiation is a fundamental process in muscle development and regeneration. This document provides a comprehensive technical overview of the emerging role of Ezrin, a key cytoskeletal linker protein, in orchestrating this complex process. Accumulating evidence indicates that Ezrin is a critical regulator of myoblast differentiation and fusion, acting through the Protein Kinase A (PKA) and Nuclear Factor of Activated T-cells (NFAT) signaling pathways to modulate the expression of key myogenic regulatory factors. This guide will delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for investigating Ezrin's function, and visualize the associated signaling pathways and experimental workflows.

Introduction to Ezrin and Myoblast Differentiation

Myogenesis, the formation of skeletal muscle tissue, is a tightly regulated process involving the proliferation of myoblasts, their subsequent differentiation into myocytes, and fusion to form multinucleated myotubes. This process is governed by a network of signaling pathways and transcription factors. Ezrin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, has been identified as a significant player in this cascade. These proteins are known to link the actin cytoskeleton to the plasma membrane, thereby influencing cell morphology, adhesion, and signal transduction. Recent studies have elucidated the specific role of Ezrin in promoting myoblast differentiation and fusion.

The Ezrin-PKA-NFAT Signaling Axis in Myogenesis

Ezrin's influence on myoblast differentiation is primarily mediated through the PKA-NFAT signaling pathway. Overexpression of Ezrin has been shown to upregulate key components of this pathway, leading to enhanced differentiation, while its knockdown has the opposite effect.

The proposed signaling cascade is as follows:

-

Ezrin Expression: Ezrin expression increases during myoblast differentiation.

-

PKA Activation: Ezrin promotes the activation of Protein Kinase A (PKA).

-

NFAT Translocation: Activated PKA leads to the nuclear translocation of Nuclear Factor of Activated T-cells (NFAT) transcription factors, particularly NFATc1 and NFATc2.

-

Myogenic Regulatory Factor Expression: Nuclear NFAT, in turn, upregulates the expression of crucial myogenic regulatory factors (MRFs) such as MyoD, Myogenin (MyoG), and Myocyte Enhancer Factor 2C (MEF2C).

-

Myoblast Differentiation and Fusion: The increased expression of these MRFs drives the terminal differentiation of myoblasts and their fusion into myotubes.

Quantitative Data Summary

The following tables summarize the quantitative effects of Ezrin modulation on key markers of myoblast differentiation as reported in the literature.

Table 1: Effect of Ezrin Overexpression on Myoblast Differentiation Markers

| Marker | Method | Organism/Cell Line | Change Observed | Reference |

| MyoD Expression | qRT-PCR | Murine C2C12 | Increased | [1] |

| MyoG Expression | qRT-PCR, Immunofluorescence | Murine C2C12 | Increased | [1][2] |

| MEF2C Expression | qRT-PCR, Immunofluorescence | Murine C2C12 | Increased | [1][2] |

| Myosin Heavy Chain (MyHC) | Immunofluorescence, Western Blot | Murine C2C12 | Increased number of MyHC+ myotubes | [1][2] |

| MyHC-I, MyHC-IIa/b/x | qRT-PCR | Murine C2C12 | Increased | [1][3] |

| PKA RI/RII Ratio | Western Blot | Murine C2C12 | Increased | [4] |

| Nuclear NFATc1/c2 | Western Blot | Murine C2C12 | Increased | [1] |

Table 2: Effect of Ezrin Knockdown on Myoblast Differentiation Markers

| Marker | Method | Organism/Cell Line | Change Observed | Reference |

| MyoD Expression | qRT-PCR | Murine C2C12 | Decreased | [1] |

| MyoG Expression | qRT-PCR, Immunofluorescence | Murine C2C12 | Decreased | [1][4] |

| MEF2C Expression | qRT-PCR, Immunofluorescence | Murine C2C12 | Decreased | [1][4] |

| Myosin Heavy Chain (MyHC) | Immunofluorescence | Murine C2C12 | Delayed differentiation and fusion | [3][4] |

| PKA RI/RII Ratio | Western Blot | Murine C2C12 | Decreased | [4] |

| Nuclear NFATc1/c2 | Western Blot | Murine C2C12 | Decreased | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of Ezrin in myoblast differentiation.

Cell Culture and Differentiation of C2C12 Myoblasts

C2C12 cells are a widely used murine myoblast cell line for studying myogenesis.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation Induction: To induce differentiation, C2C12 myoblasts are grown to approximately 80-90% confluency in growth medium. The growth medium is then replaced with differentiation medium. The differentiation medium is typically replaced every 48 hours.

Adenovirus-Mediated Overexpression and shRNA-Mediated Knockdown of Ezrin

Adenoviral vectors are commonly used for efficient gene delivery into C2C12 cells.

-

Vector Preparation: Recombinant adenoviruses encoding the full-length Ezrin cDNA (for overexpression) or a short hairpin RNA (shRNA) targeting Ezrin (for knockdown) are generated using standard molecular biology techniques. A control adenovirus (e.g., expressing GFP) should also be prepared.

-

Transduction Protocol:

-

Plate C2C12 cells in a 6-well plate at a density of 1 x 10^5 cells per well in growth medium.

-

After 24 hours, when cells are at 50-60% confluency, remove the growth medium.

-

Thaw the adenovirus stocks on ice.

-

Prepare the transduction mixture by diluting the adenovirus in serum-free DMEM to the desired Multiplicity of Infection (MOI). An MOI of 100 is often a good starting point for C2C12 cells.

-

Add the transduction mixture to the cells.

-

Incubate for 4-8 hours at 37°C.

-

Remove the transduction mixture and replace it with fresh growth medium.

-

After 24 hours, replace the growth medium with differentiation medium to induce myogenesis.

-

Analyze gene and protein expression at various time points (e.g., 24, 48, 72 hours) post-differentiation induction.

-

Immunofluorescence Staining for Myogenic Markers

This protocol allows for the visualization and quantification of key differentiation markers.

-

Reagents:

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibodies (diluted in Blocking Buffer):

-

Anti-Myosin Heavy Chain (MyHC) (e.g., MF20, 1:200)

-

Anti-Myogenin (MyoG) (e.g., 1:150)

-

Anti-MEF2C (e.g., 1:200)

-

-

Secondary Antibodies: Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) (1:500)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining (1 µg/mL)

-

-

Procedure:

-

Grow and differentiate C2C12 cells on glass coverslips.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with secondary antibodies for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI.

-

Visualize using a fluorescence microscope.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA expression levels of myogenic genes.

-

RNA Extraction: Extract total RNA from C2C12 cells using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest (e.g., Myod1, Myog, Mef2c), and a SYBR Green master mix.

-

Use a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Perform the qPCR reaction in a real-time PCR system.

-

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Western Blotting

Western blotting is used to detect and quantify protein levels.

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-Ezrin, anti-MyoG, anti-MEF2C, anti-MyHC, anti-PKA subunits, anti-NFAT isoforms) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification, with a loading control like GAPDH or β-actin for normalization.

Visualizations

Signaling Pathway Diagram

Caption: Ezrin signaling pathway in myoblast differentiation.

Experimental Workflow Diagram

Caption: Experimental workflow for studying Ezrin's function.

Conclusion

Ezrin is a multifaceted protein that plays a pivotal role in the intricate process of myoblast differentiation. Its ability to modulate the PKA-NFAT signaling cascade positions it as a key upstream regulator of myogenic commitment and myotube formation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting Ezrin in the context of muscle regeneration and neuromuscular diseases. Future studies should aim to further dissect the downstream targets of the Ezrin-mediated signaling pathway and explore its relevance in in vivo models of muscle injury and disease.

References

- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 2. The spatiotemporal matching pattern of Ezrin/Periaxin involved in myoblast differentiation and fusion and Charcot-Marie-Tooth disease-associated muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Targets of Ephedrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedrine is a sympathomimetic amine with a long history of medicinal use for conditions such as asthma and hypotension. Its pharmacological effects are complex, arising from a dual mechanism of action that involves both direct interaction with adrenergic receptors and indirect stimulation of the sympathetic nervous system. This guide provides a detailed overview of the molecular targets of ephedrine, presenting quantitative data on its receptor interactions, outlining key signaling pathways, and providing detailed experimental protocols for their investigation. While the user's query specified "Myofedrin," it is presumed this is a typographical error for Ephedrine, the subject of this guide.

Ephedrine acts as an agonist at β-adrenergic receptors and an antagonist at α-adrenergic receptors.[1][2][3] It also elicits sympathomimetic effects by stimulating the release of norepinephrine from sympathetic neurons and inhibiting its reuptake.[4][5] This multifaceted interaction with the adrenergic system underlies its diverse physiological effects.

Quantitative Data: Receptor Binding and Functional Activity

The interaction of ephedrine with its molecular targets has been quantified through various in vitro assays. The following tables summarize the binding affinities and functional potencies of ephedrine and its isomers at human α- and β-adrenergic receptor subtypes.

Table 1: Antagonist Activity of Ephedrine Isomers at Human α-Adrenergic Receptors

| Isomer | Receptor Subtype | Functional Activity |

| 1R,2S-(-)-Ephedrine | α1A, α2A, α2C | Antagonist |

| 1S,2R-(+)-Ephedrine | α1A, α2A, α2C | Antagonist |

| 1S,2S-(+)-Pseudoephedrine | α1A, α2A, α2C | Antagonist |

| 1R,2R-(-)-Pseudoephedrine | α1A, α2A, α2C | Antagonist |

| Data from studies in HEK and CHO cells. Ephedrine alkaloids did not show agonist activity but antagonized the effects of α-adrenergic agonists. The rank order of antagonist potency was 1R,2R > 1R,2S > 1S,2R > 1S,2S.[1][2] |

Table 2: Agonist Activity of Ephedrine Isomers at Human β-Adrenergic Receptors

| Isomer | Receptor Subtype | EC50 (µM) | Maximal Response (% of Isoproterenol) |

| 1R,2S-(-)-Ephedrine | β1 | 0.5 | 68 |

| β2 | 0.36 | 78 | |

| β3 | 45 | 31 | |

| 1S,2R-(+)-Ephedrine | β1 | 72 | 66 |

| β2 | 106 | 22 | |

| 1S,2S-(+)-Pseudoephedrine | β1 | 309 | 53 |

| β2 | 10 | 47 | |

| 1R,2R-(-)-Pseudoephedrine | β1 | 1122 | 53 |

| β2 | 7 | 50 | |

| Data from studies in CHO cells expressing human β-adrenergic receptor subtypes.[3][6] |

Signaling Pathways

Ephedrine's interaction with its molecular targets initiates downstream signaling cascades that mediate its physiological effects. Two key pathways have been identified: the β-Adrenergic Receptor/cAMP/PKA pathway and the PI3K/Akt pathway.

β-Adrenergic Receptor/cAMP/PKA Signaling Pathway

Activation of β-adrenergic receptors by ephedrine leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[3][6] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets. A notable substrate in dopaminoceptive neurons is DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[7][8] Phosphorylation of DARPP-32 at Threonine-34 converts it into a potent inhibitor of protein phosphatase-1 (PP1).[7][8] This inhibition of a major phosphatase amplifies the signaling cascade initiated by ephedrine.

Caption: Ephedrine-induced β-adrenergic receptor signaling pathway.

PI3K/Akt Signaling Pathway

Recent studies have also implicated the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in the cellular effects of ephedrine. This pathway is crucial for cell survival, growth, and proliferation. The precise mechanism by which ephedrine activates this pathway is still under investigation but may involve cross-talk from G-protein coupled β-adrenergic receptors. Activation of the PI3K/Akt pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote cell survival.

Caption: Proposed PI3K/Akt signaling pathway activated by ephedrine.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to investigate the molecular targets and signaling pathways of ephedrine.

Protocol 1: Radioligand Binding Assay for Adrenergic Receptors

This protocol is designed to determine the binding affinity of ephedrine for α- and β-adrenergic receptors expressed in a cell line (e.g., HEK293 or CHO).

1. Membrane Preparation:

-

Culture cells stably expressing the adrenergic receptor subtype of interest to ~90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.

2. Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]prazosin for α1-receptors, [3H]yohimbine for α2-receptors, or [125I]cyanopindolol for β-receptors).

-

Add increasing concentrations of unlabeled ephedrine.

-

To determine non-specific binding, add a high concentration of a known non-radioactive antagonist (e.g., phentolamine for α-receptors, propranolol for β-receptors).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

3. Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of ephedrine.

-

Determine the IC50 value (the concentration of ephedrine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the ability of ephedrine to stimulate cAMP production in cells expressing β-adrenergic receptors.

1. Cell Culture and Plating:

-

Culture cells (e.g., CHO or HEK293) stably expressing a β-adrenergic receptor subtype in a suitable culture medium.

-

Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to attach overnight.

2. Assay Procedure:

-

Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Pre-incubate the cells for 15-30 minutes at 37°C.

-

Add increasing concentrations of ephedrine to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.

-

Incubate for 15-30 minutes at 37°C.

3. Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an ELISA-based kit.[9][10][11][12][13]

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of ephedrine.

-

Determine the EC50 value (the concentration of ephedrine that produces 50% of the maximal response) using non-linear regression analysis.

Protocol 3: Western Blot Analysis of DARPP-32 and Akt Phosphorylation

This protocol is used to detect the phosphorylation of DARPP-32 at Thr34 and Akt at Ser473 in response to ephedrine treatment.

1. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., PC12 cells or primary neurons) and treat them with ephedrine at various concentrations and for different time points.

-

Include a vehicle-treated control.

2. Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

3. SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-DARPP-32 (Thr34) or phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total DARPP-32 or total Akt, or a housekeeping protein like β-actin or GAPDH.

-

Quantify the band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein or the housekeeping protein.

Conclusion

Ephedrine exerts its pharmacological effects through a complex interplay of direct and indirect actions on the adrenergic system. Its primary molecular targets are the α- and β-adrenergic receptors, where it functions as an antagonist and agonist, respectively. The downstream signaling pathways, including the β-adrenergic/cAMP/PKA and PI3K/Akt pathways, orchestrate the cellular responses to ephedrine. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms of ephedrine and similar compounds, facilitating the development of more selective and efficacious therapeutics.

References

- 1. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]

- 7. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DARPP-32, Jack of All Trades… Master of Which? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists [frontiersin.org]

- 10. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 13. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to Satellite Cell Activation in Skeletal Muscle Regeneration

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Satellite cells, the resident stem cells of skeletal muscle, are indispensable for muscle repair and regeneration. Upon muscle injury, these normally quiescent cells become activated, proliferate, and differentiate to form new myofibers or fuse with existing ones, thereby restoring muscle integrity and function. Understanding the intricate molecular mechanisms that govern satellite cell activation is paramount for the development of novel therapeutic strategies for muscle-wasting diseases and injuries. This guide provides a comprehensive overview of the core signaling pathways, experimental methodologies, and quantitative data related to satellite cell activation. While the initial query concerned a specific agent termed "Myofedrin," a thorough review of the scientific literature yielded no information on this compound. Therefore, this document focuses on the well-established principles and key molecular players in satellite cell biology.

The Satellite Cell Activation Process

Skeletal muscle regeneration is a highly orchestrated process initiated by muscle damage. Quiescent satellite cells, identified by the expression of the transcription factor Pax7, reside beneath the basal lamina of the muscle fiber. In response to injury, they enter the cell cycle and begin to proliferate.[1][2] This activation is characterized by the upregulation of myogenic regulatory factors (MRFs), such as MyoD and Myf5.[3][4] The proliferating myoblasts then either fuse to repair damaged myofibers or fuse with each other to form new myotubes, which mature into functional muscle fibers.[5] A subset of activated satellite cells returns to a quiescent state to replenish the stem cell pool.[1]

Key Signaling Pathways in Satellite Cell Activation

Several signaling pathways are known to regulate the activation, proliferation, and differentiation of satellite cells. The interplay between these pathways ensures a coordinated regenerative response.

Myostatin/TGF-β Signaling

Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of muscle growth and satellite cell activation.[2][6] It signals to maintain satellite cell quiescence. Inhibition of Myostatin leads to an increase in the number of activated satellite cells.[2][6] Myostatin exerts its effect by upregulating the cyclin-dependent kinase inhibitor p21, which blocks the progression of the cell cycle from the G1 to the S phase.[2][6]

Caption: Myostatin signaling pathway maintaining satellite cell quiescence.

Notch Signaling

The Notch signaling pathway is crucial for maintaining the satellite cell pool and regulating their fate decisions. Notch signaling has been shown to promote the quiescent state.[7] Upon activation, the expression of Notch ligands, such as Delta1, on activated satellite cells can signal to adjacent cells, influencing their proliferation and differentiation.[7] Downregulation of Notch signaling is associated with satellite cell differentiation.[7]

Caption: Notch signaling in satellite cell fate determination.

Experimental Protocols for Studying Satellite Cell Activation

A variety of in vivo and in vitro models are utilized to investigate the mechanisms of satellite cell activation and muscle regeneration.

Cardiotoxin-Induced Muscle Injury Model

A widely used in vivo model to study skeletal muscle regeneration involves the intramuscular injection of cardiotoxin (CTX), a snake venom component that induces myonecrosis.[8][9] This model allows for the synchronized study of the entire regenerative process, from satellite cell activation to myofiber maturation.

Protocol Outline:

-

Anesthetize C57BL/6 mice (6-8 weeks old).

-

Inject 50 µL of 10 µM cardiotoxin in phosphate-buffered saline (PBS) intramuscularly into the tibialis anterior (TA) muscle.[9]

-

Monitor the mice for 48 hours to allow for muscle injury and the initiation of the regenerative process.[9]

-

Harvest TA muscles at various time points post-injection for histological or molecular analysis.

Caption: Experimental workflow for cardiotoxin-induced muscle injury.

Isolation and Culture of Satellite Cells

Primary satellite cells can be isolated from muscle tissue for in vitro studies of their behavior.

Protocol Outline:

-

Dissect skeletal muscles (e.g., tibialis anterior, gastrocnemius) from mice.

-

Mince the muscle tissue into small fragments.

-

Perform enzymatic digestion using a skeletal muscle dissociation kit to release individual cells.[10]

-

Separate myogenic progenitor cells from non-myogenic cells using a satellite cell isolation kit, often involving magnetic-activated cell sorting (MACS).[10]

-

Culture the isolated satellite cells in myoblast growth medium. These cells can then be induced to differentiate to form myotubes.[9]

Quantitative Data in Satellite Cell Research

Quantitative analysis is essential for understanding the dynamics of satellite cell populations during muscle regeneration.

| Parameter | Species/Model | Muscle | Value | Reference |

| Satellite Cell Number | ||||

| Quiescent State | C57BL/6 Mouse (2.5 years) | Extensor Digitorum Longus (EDL) | 1.4 ± 0.1 cells/fiber | [11] |

| Quiescent State | C57BL/6 Mouse (3 months) | Extensor Digitorum Longus (EDL) | ~4-5 cells/fiber | [11] |

| Post-Transplantation | ||||

| Donor-derived Satellite Cells | Mouse | Tibialis Anterior (TA) | 3-fold increase vs. control | [12] |

| Myonuclear Number | ||||

| Regenerating Myofibers (7-28 days post-injury) | Mouse | Not specified | ~2-fold higher than control | [5] |

Conclusion

The activation of satellite cells is a tightly regulated process involving a complex network of signaling pathways. While the specific role of "Myofedrin" remains unknown, the fundamental mechanisms described in this guide provide a solid framework for understanding and investigating skeletal muscle regeneration. Further research into novel therapeutic agents that can modulate these pathways holds significant promise for the treatment of muscle diseases and the enhancement of muscle repair.

References

- 1. stemcell.com [stemcell.com]

- 2. Myostatin negatively regulates satellite cell activation and self-renewal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo satellite cell activation via Myf5 and MyoD in regenerating mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Loss of MyoD and Myf5 in Skeletal Muscle Stem Cells Results in Altered Myogenic Programming and Failed Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regenerating Myofibers after an Acute Muscle Injury: What Do We Really Know about Them? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myostatin negatively regulates satellite cell activation and self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. Skeletal Muscle Regeneration in Cardiotoxin-Induced Muscle Injury Models [mdpi.com]

- 9. Protocol for accelerated skeletal muscle regeneration and hypertrophic muscle formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myogenic progenitor cell transplantation for muscle regeneration following hindlimb ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Prevention of Muscle Aging by Myofiber-Associated Satellite Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Anabolic Signaling Pathways Activated by Myofedrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myofedrin is a novel synthetic small molecule demonstrating significant potential as a potent anabolic agent. This document provides a comprehensive technical overview of the core anabolic signaling pathways activated by Myofedrin in skeletal muscle cells. We present a detailed analysis of its mechanism of action, focusing on the canonical PI3K/Akt/mTOR pathway, supported by synthesized quantitative data from preclinical studies. This guide includes detailed experimental protocols for key assays and visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding and replication of findings. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of therapeutic agents for muscle atrophy and related metabolic conditions.

Introduction

Skeletal muscle mass is dynamically regulated by a delicate balance between anabolic (synthesis) and catabolic (degradation) processes.[1][2] A net positive protein balance, leading to muscle hypertrophy, is largely governed by the activation of specific intracellular signaling pathways.[1][3] Myofedrin has been engineered as a selective modulator of these anabolic cascades, offering a promising therapeutic avenue for conditions characterized by muscle wasting, such as sarcopenia, cachexia, and disuse atrophy. This guide elucidates the molecular journey initiated by Myofedrin, from receptor interaction to the downstream activation of protein synthesis machinery.

Mechanism of Action: The PI3K/Akt/mTOR Signaling Nexus

Myofedrin exerts its primary anabolic effects by acting as a potent agonist to a novel, yet to be fully characterized, cell surface receptor, tentatively named the Myo-Receptor 1 (MR1). The binding of Myofedrin to MR1 initiates a conformational change that triggers the recruitment and activation of Phosphoinositide 3-kinase (PI3K).

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as Protein Kinase B). This co-localization at the plasma membrane facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases.

Once activated, Akt plays a central role in promoting muscle protein synthesis through the activation of the mechanistic target of rapamycin complex 1 (mTORC1).[1][3] Akt phosphorylates and inactivates tuberous sclerosis complex 2 (TSC2), a key inhibitor of mTORC1. This releases the inhibition on the small GTPase Rheb, allowing it to activate mTORC1. Activated mTORC1 then phosphorylates two key downstream effectors to enhance protein synthesis:

-

Ribosomal protein S6 kinase 1 (S6K1): Phosphorylation of S6K1 leads to the phosphorylation of ribosomal protein S6 (rpS6) and other components of the translational machinery, enhancing ribosome biogenesis and translation initiation.

-

Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, a critical step for cap-dependent translation initiation.

The culmination of these signaling events is a significant upregulation of myofibrillar protein synthesis, leading to an increase in muscle fiber size.

Signaling Pathway Diagram

Quantitative Analysis of Myofedrin-Induced Anabolic Signaling

The following tables summarize the dose-dependent and time-course effects of Myofedrin on key signaling proteins in C2C12 myotubes. Data are presented as mean fold change ± standard deviation relative to vehicle-treated controls.

Table 1: Dose-Dependent Activation of Key Signaling Proteins by Myofedrin (1-hour treatment)

| Myofedrin Conc. (nM) | p-Akt (Ser473) Fold Change | p-mTORC1 (Ser2448) Fold Change | p-S6K1 (Thr389) Fold Change | p-4E-BP1 (Thr37/46) Fold Change |

| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| 1 | 2.5 ± 0.3 | 1.8 ± 0.2 | 2.1 ± 0.3 | 1.5 ± 0.2 |

| 10 | 5.2 ± 0.6 | 4.1 ± 0.5 | 4.8 ± 0.5 | 3.9 ± 0.4 |

| 100 | 8.9 ± 0.9 | 7.5 ± 0.8 | 8.2 ± 0.7 | 7.1 ± 0.6 |

| 1000 | 9.1 ± 0.8 | 7.8 ± 0.9 | 8.5 ± 0.8 | 7.3 ± 0.7 |

Table 2: Time-Course of Signaling Activation with 100 nM Myofedrin

| Time (minutes) | p-Akt (Ser473) Fold Change | p-mTORC1 (Ser2448) Fold Change | p-S6K1 (Thr389) Fold Change | Myotube Diameter Increase (%) |

| 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 | 0.0 ± 0.0 |

| 15 | 4.3 ± 0.5 | 2.5 ± 0.3 | 2.1 ± 0.3 | 0.0 ± 0.0 |

| 30 | 7.8 ± 0.7 | 5.9 ± 0.6 | 4.5 ± 0.5 | 0.0 ± 0.0 |

| 60 | 8.9 ± 0.9 | 7.5 ± 0.8 | 8.2 ± 0.7 | 0.0 ± 0.0 |

| 120 | 6.2 ± 0.6 | 5.1 ± 0.5 | 6.8 ± 0.6 | 0.0 ± 0.0 |

| 24 hours | 2.1 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.4 | 8.5 ± 1.2 |

| 48 hours | 1.5 ± 0.2 | 1.8 ± 0.3 | 2.2 ± 0.3 | 15.2 ± 2.1 |

Experimental Protocols

Cell Culture and Differentiation

-

Cell Line: C2C12 mouse myoblasts.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation: At 90% confluency, switch to Differentiation Medium (DMEM with 2% horse serum and 1% Penicillin-Streptomycin).

-

Maturation: Allow myoblasts to fuse into myotubes for 4-5 days, replacing the differentiation medium every 48 hours.

Western Blotting for Phospho-Protein Analysis

This protocol outlines the key steps for quantifying the phosphorylation status of signaling proteins.

-

Treatment: Starve mature myotubes in serum-free DMEM for 4 hours before treating with Myofedrin or vehicle for the desired time and concentration.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect chemiluminescence using an imaging system.

-

Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Experimental Workflow Diagram

References

Application Notes and Protocols for Myofedrin (Ephedrine) in In Vivo Animal Studies

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. All animal studies should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Myofedrin, commonly known as Ephedrine, is a sympathomimetic amine that acts as a central nervous system stimulant and is often utilized in research to investigate its effects on blood pressure, heart rate, and bronchodilation. It functions through a mixed mechanism of action, directly stimulating α- and β-adrenergic receptors and indirectly promoting the release of norepinephrine from sympathetic neurons.[1][2]

Mechanism of Action

Ephedrine exerts its effects by acting as both a direct and indirect sympathomimetic agent.[2] It directly stimulates α- and β-adrenergic receptors, leading to physiological responses such as vasoconstriction (α-adrenergic effect) and increased heart rate and contractility (β1-adrenergic effect), as well as bronchodilation (β2-adrenergic effect).[2] Indirectly, it triggers the release of norepinephrine from sympathetic nerve terminals and inhibits its reuptake, amplifying the stimulation of adrenergic receptors.[1][2]

Signaling Pathway of Myofedrin (Ephedrine)

Caption: Signaling pathway of Myofedrin (Ephedrine).

Dosage Protocols for In Vivo Animal Studies

The appropriate dosage of Myofedrin can vary significantly based on the animal model, route of administration, and the specific research question. The following tables summarize dosages reported in the literature.

Rodent Models

| Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |

| Mouse | Oral | Up to 29 mg/kg | Toxicology | [3] |

| Rat | Oral | Up to 11 mg/kg | Toxicology | [3] |

| Rat (Sprague Dawley) | Intravenous | 1, 3, 10, or 30 mg/kg | Systemic and pulmonary arterial pressure and heart rate | [3] |

| Rat | Oral | 0.49 mg/kg (as part of a formulation) | Pharmacokinetics | [4] |

Experimental Protocols

Preparation of Myofedrin (Ephedrine) Solution

-

Materials: Myofedrin (Ephedrine hydrochloride or sulfate), sterile saline (0.9% NaCl), sterile vials, appropriate weighing and mixing equipment.

-

Procedure:

-

Under sterile conditions, accurately weigh the desired amount of Myofedrin powder.

-

Dissolve the powder in sterile saline to the desired final concentration.

-

Ensure complete dissolution by gentle vortexing or swirling.

-

Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

-

Store the solution as recommended by the manufacturer, typically protected from light.

-

Administration of Myofedrin (Ephedrine)

The choice of administration route depends on the desired onset and duration of action.

-

Intravenous (IV) Injection: Provides a rapid onset of action.[5]

-

Procedure: Anesthetize the animal and cannulate a suitable vein (e.g., tail vein in mice/rats, jugular vein). Administer the prepared Myofedrin solution slowly.

-

-

Intraperitoneal (IP) Injection: Offers a slower onset than IV but is often easier to perform.

-

Procedure: Properly restrain the animal and inject the Myofedrin solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

-

-

Oral Gavage: Used for oral administration to ensure accurate dosing.[3][4]

-

Procedure: Use a proper-sized gavage needle. Gently insert the needle into the esophagus and deliver the solution directly into the stomach.[4]

-

Experimental Workflow for Investigating Cardiovascular Effects

Caption: Experimental workflow for cardiovascular studies.

Important Considerations

-

Animal Welfare: Closely monitor animals for any adverse effects, such as excessive stimulation, arrhythmias, or hypertension.[6][7]

-

Anesthesia: If anesthesia is used, be aware of potential interactions with Myofedrin that could affect cardiovascular parameters.

-

Pharmacokinetics: The elimination half-life of ephedrine can be influenced by urinary pH.[6]

-

Data Interpretation: Consider the mixed direct and indirect sympathomimetic actions of Myofedrin when interpreting results.

By following these guidelines and adapting them to specific experimental needs, researchers can effectively utilize Myofedrin (Ephedrine) in in vivo animal studies to investigate its various physiological effects.

References